2-Methyl-6-[(3-methoxyphenyl)ethenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-[(3-methoxyphenyl)ethenyl]pyridine is an organic compound with the molecular formula C15H15NO and a molecular weight of 225.29 g/mol . This compound is characterized by a pyridine ring substituted with a methyl group at the 2-position and a (3-methoxyphenyl)ethenyl group at the 6-position. It is commonly used in biochemical research, particularly in the study of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(3-methoxyphenyl)ethenyl]pyridine typically involves the reaction of 2-methylpyridine with 3-methoxybenzaldehyde under basic conditions to form the corresponding (3-methoxyphenyl)ethenyl derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as distillation or high-performance liquid chromatography (HPLC) may be employed .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[(3-methoxyphenyl)ethenyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Ethyl derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
2-Methyl-6-[(3-methoxyphenyl)ethenyl]pyridine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[(3-methoxyphenyl)ethenyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. In particular, it has been studied for its effects on metabotropic glutamate receptor 5 (mGluR5), where it acts as a modulator, influencing various signaling pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-6-[(3,5-dimethoxyphenyl)ethenyl]pyridine: Similar structure but with additional methoxy groups.
2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine: Similar structure with different substitution patterns.
2-[(E)-2-(4-methoxyphenyl)ethenyl]pyridine: Similar structure with a methoxy group at a different position.
Uniqueness
2-Methyl-6-[(3-methoxyphenyl)ethenyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its interaction with metabotropic glutamate receptor 5 (mGluR5) sets it apart from other similar compounds, making it a valuable tool in biochemical and pharmacological research .
Properties
IUPAC Name |
2-[2-(3-methoxyphenyl)ethenyl]-6-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-12-5-3-7-14(16-12)10-9-13-6-4-8-15(11-13)17-2/h3-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLPQOYRNKZJOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C=CC2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.